molecular formula C7H8O B3044162 p-Cresol-2,3,5,6-d4,OD CAS No. 3646-98-8

p-Cresol-2,3,5,6-d4,OD

Cat. No.: B3044162
CAS No.: 3646-98-8
M. Wt: 113.17 g/mol
InChI Key: IWDCLRJOBJJRNH-MDXQMYCFSA-N
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Description

p-Cresol-2,3,5,6-d4,OD, also known as 4-Methylphenol-2,3,5,6-d4,OD, is a deuterium-labeled derivative of p-Cresol. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at specific positions on the aromatic ring. The molecular formula of this compound is CH3C6D4OD, and it has a molecular weight of 113.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Cresol-2,3,5,6-d4,OD typically involves the deuteration of p-Cresol. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high isotopic purity and yield. The reaction conditions are optimized to achieve efficient deuteration while maintaining the integrity of the aromatic ring structure .

Chemical Reactions Analysis

Types of Reactions

p-Cresol-2,3,5,6-d4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Cresol-2,3,5,6-d4,OD has several scientific research applications, including:

Mechanism of Action

The mechanism of action of p-Cresol-2,3,5,6-d4,OD involves its interaction with molecular targets and pathways similar to those of p-Cresol. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, which can alter the reaction pathways and outcomes. This property is particularly useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision and accuracy compared to non-deuterated compounds .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i2D,3D,4D,5D/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-MDXQMYCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])O[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 2
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 3
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 4
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 5
p-Cresol-2,3,5,6-d4,OD
Reactant of Route 6
p-Cresol-2,3,5,6-d4,OD

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